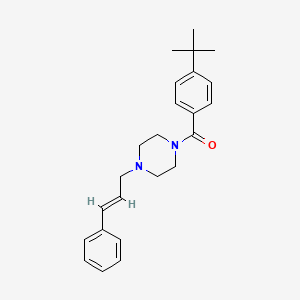

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Solid Phase Synthesis Utilizing Piperazine Linkers

A series of resin-bound 4-substituted-2-aminobutadienes have been synthesized through Wittig reaction with polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This method demonstrates the utility of piperazine as a cleavable enamine linker for the attachment of ketones, showing its compatibility with anion chemistry and potential applications in developing pharmaceuticals and research chemicals Hird, Irie, & Nagai, 1997.

Piperazine-Derived Hydrazone Linkers for Ketone Alkylation

The creation and application of three new solid supports with piperazine-derived hydrazine anchoring groups have been described for the immobilization of ketones. These supports allow for the alkylation of immobilized ketones, demonstrating the versatility of piperazine derivatives in synthetic chemistry, particularly in creating complex molecules with potential biological activity Lazny & Michalak, 2002.

Chiral Synthesis via Organoboranes

An approach to synthesizing enantiomerically pure α-phenyl amino alcohols through the asymmetric reduction of α-phenyl haloalkyl ketones or α-phenyl aminoalkyl ketones using B-chlorodiisopinocampheylborane has been highlighted. This technique offers a pathway to developing potential antipsychotic and bronchodilator drugs, showcasing the critical role of piperazine and ketone functionalities in medicinal chemistry Ramachandran, Gong, & Brown, 1995.

Antimalarial Activity of Piperazine Derivatives

Structural studies on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives reveal their anti-malarial activity. The molecular conformation and intermolecular hydrogen bonding play crucial roles in their biological activity, emphasizing the significance of piperazine derivatives in developing new antimalarial agents Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009.

Piperazine Derivatives as Corrosion Inhibitors

The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant corrosion inhibition efficiency for carbon steel in 1M HCl solution. This research highlights the potential application of piperazine derivatives in industrial corrosion protection, extending the utility of these compounds beyond pharmaceutical applications Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021.

properties

IUPAC Name |

(4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNXNWOGDAZKK-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)phenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2628030.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2628038.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2628039.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)